molecular formula C17H24ClNO2 B11170389 2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one

2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B11170389
M. Wt: 309.8 g/mol
InChI Key: CNFUMFHSMAYSHB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, an ethylpiperidinyl group, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

    Formation of the Ethylpiperidinyl Intermediate: This step involves the reaction of piperidine with an ethylating agent to form the ethylpiperidinyl intermediate.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the ethylpiperidinyl intermediate in the presence of a suitable catalyst and under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(2-methylpiperidin-1-yl)-2-methylpropan-1-one
  • 2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-ethylpropan-1-one
  • 2-(4-Bromophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one

Uniqueness

2-(4-Chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C17H24ClNO2/c1-4-14-7-5-6-12-19(14)16(20)17(2,3)21-15-10-8-13(18)9-11-15/h8-11,14H,4-7,12H2,1-3H3

InChI Key

CNFUMFHSMAYSHB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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